Kinetic Discrimination: BaiA1 Exhibits 3.3-Fold Higher Catalytic Efficiency for Lithocholoyl-CoA than BaiA2
In steady-state kinetic assays with 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (BaiA, EC 1.1.1.395) from Clostridium scindens, lithocholoyl-CoA demonstrates isoform-dependent catalytic efficiency. The BaiA1 isoform processes lithocholoyl-CoA with a specificity constant (kcat/KM) of 33.3 mM⁻¹s⁻¹, which is 3.3-fold higher than the 10.18 mM⁻¹s⁻¹ observed with BaiA2 under identical conditions (pH 8.7, 37°C) [1]. This isoform-specific differential is not observed for NAD⁺ as cosubstrate, where BaiA2 (13.17 mM⁻¹s⁻¹) and BaiA1 (17.7 mM⁻¹s⁻¹) show only a 1.3-fold difference [2]. The data demonstrate that lithocholoyl-CoA is not a functionally interchangeable substrate across BaiA isoforms and must be specifically selected when isoform discrimination is an experimental variable.
| Evidence Dimension | Catalytic efficiency (kcat/KM) for lithocholoyl-CoA oxidation |
|---|---|
| Target Compound Data | BaiA1: 33.3 mM⁻¹s⁻¹; BaiA2: 10.18 mM⁻¹s⁻¹ |
| Comparator Or Baseline | NAD⁺ as cosubstrate: BaiA1 17.7 mM⁻¹s⁻¹ vs BaiA2 13.17 mM⁻¹s⁻¹ (1.3-fold difference) |
| Quantified Difference | 3.3-fold higher kcat/KM for lithocholoyl-CoA with BaiA1 vs BaiA2 |
| Conditions | Wild-type BaiA1 and BaiA2 isoforms; pH 8.7; 37°C; NAD⁺ as cosubstrate |
Why This Matters
Procurement of lithocholoyl-CoA is essential for experiments designed to discriminate between BaiA1 and BaiA2 activity in gut microbiome studies, as substitution with another bile acid-CoA would obscure this isoform-specific kinetic signature.
- [1] BRENDA: EC 1.1.1.395 - kcat/KM values for lithocholoyl-CoA. Wild-type BaiA1: 33.3 mM⁻¹s⁻¹; Wild-type BaiA2: 10.18 mM⁻¹s⁻¹ (pH 8.7, 37°C). View Source
- [2] BRENDA: EC 1.1.1.395 - kcat/KM values for NAD⁺. Wild-type BaiA1: 17.7 mM⁻¹s⁻¹; Wild-type BaiA2: 13.17 mM⁻¹s⁻¹ (pH 8.7, 37°C). View Source
